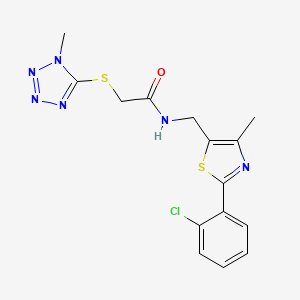

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide

CAS No.: 1421467-72-2

Cat. No.: VC4718835

Molecular Formula: C15H15ClN6OS2

Molecular Weight: 394.9

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421467-72-2 |

|---|---|

| Molecular Formula | C15H15ClN6OS2 |

| Molecular Weight | 394.9 |

| IUPAC Name | N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-2-(1-methyltetrazol-5-yl)sulfanylacetamide |

| Standard InChI | InChI=1S/C15H15ClN6OS2/c1-9-12(25-14(18-9)10-5-3-4-6-11(10)16)7-17-13(23)8-24-15-19-20-21-22(15)2/h3-6H,7-8H2,1-2H3,(H,17,23) |

| Standard InChI Key | MRQHBNCRRPYTFA-UHFFFAOYSA-N |

| SMILES | CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)CSC3=NN=NN3C |

Introduction

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide is a complex organic compound that combines thiazole and tetrazole moieties, which are known for their diverse pharmacological properties. This compound falls under the category of thiazole derivatives, which have been extensively studied for their applications in pharmaceuticals due to their antimicrobial and anti-inflammatory effects.

Synthesis

The synthesis of N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide typically involves a multi-step process. This may include refluxing in organic solvents, the use of catalysts like triethylamine, and purification methods such as recrystallization or chromatography to isolate the desired compound.

Biological Activities

In vitro studies have demonstrated that compounds containing thiazole and tetrazole moieties exhibit significant biological activities. Specifically, N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide has shown inhibitory activity against COX enzymes, indicating its potential as an anti-inflammatory agent.

| Biological Activity | Description |

|---|---|

| Anti-inflammatory | Inhibitory activity against COX enzymes |

| Antimicrobial | Potential due to thiazole moiety |

Chemical Reactions and Stability

The compound can participate in various chemical reactions, influenced by factors such as solvent choice, temperature, and the presence of catalysts or inhibitors. It typically presents as a crystalline solid and exhibits stability under standard laboratory conditions but may undergo degradation when exposed to strong acids or bases.

Applications in Pharmaceutical Research

Given its structural features and biological activities, N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide is of interest in pharmaceutical research. The combination of thiazole and tetrazole moieties enhances its potential therapeutic uses, particularly in developing new anti-inflammatory and antimicrobial agents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume